2'-(2,3,4-Trihydroxybenzyl)-L-serinohydrazide hydrochloride
Overview
Description
2’-(2,3,4-Trihydroxybenzyl)-L-serinohydrazide hydrochloride is a compound known for its significant pharmacological properties. It is often used in combination with other drugs for the treatment of various medical conditions, particularly in the field of neurology. This compound is a derivative of serine and is characterized by the presence of multiple hydroxyl groups, which contribute to its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(2,3,4-Trihydroxybenzyl)-L-serinohydrazide hydrochloride typically involves the reaction of DL-serine hydrazide hydrochloride with 2,3,4-trihydroxybenzaldehyde. This reaction is carried out in a mixture of water and ethanol or methanol as solvents. The process involves the formation of a hydrazone intermediate, which is then subjected to catalytic hydrogenation using palladium on carbon as a catalyst .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of large volumes of solvents and efficient catalytic systems are crucial for the industrial production of 2’-(2,3,4-Trihydroxybenzyl)-L-serinohydrazide hydrochloride .
Chemical Reactions Analysis
Types of Reactions
2’-(2,3,4-Trihydroxybenzyl)-L-serinohydrazide hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form quinones.
Reduction: The hydrazone intermediate can be reduced to form the final product.
Substitution: The hydroxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, reduced hydrazides, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2’-(2,3,4-Trihydroxybenzyl)-L-serinohydrazide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Used in combination with other drugs for the treatment of neurological disorders such as Parkinson’s disease.
Industry: Employed in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds
Mechanism of Action
The mechanism of action of 2’-(2,3,4-Trihydroxybenzyl)-L-serinohydrazide hydrochloride involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes, such as decarboxylases, which play a role in neurotransmitter metabolism. This inhibition helps in increasing the levels of neurotransmitters in the brain, thereby alleviating symptoms of neurological disorders .
Comparison with Similar Compounds
Similar Compounds
Benserazide: A closely related compound used in combination with levodopa for the treatment of Parkinson’s disease.
N1 Glycyl N2 (2,3,4 Trihydroxybenzyl) Hydrazides: These compounds share similar structural features and pharmacological properties.
Uniqueness
2’-(2,3,4-Trihydroxybenzyl)-L-serinohydrazide hydrochloride is unique due to its specific combination of hydroxyl groups and hydrazide functionality, which contribute to its distinct reactivity and biological activity. Its ability to form stable hydrazone intermediates and undergo various chemical transformations makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
(2S)-2-amino-3-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O5.ClH/c11-6(4-14)10(18)13-12-3-5-1-2-7(15)9(17)8(5)16;/h1-2,6,12,14-17H,3-4,11H2,(H,13,18);1H/t6-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFCBIUXQQYDEI-RGMNGODLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CNNC(=O)C(CO)N)O)O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1CNNC(=O)[C@H](CO)N)O)O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90189853 | |
Record name | 2'-(2,3,4-Trihydroxybenzyl)-L-serinohydrazide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90189853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36318-70-4, 27172-87-8 | |
Record name | L-Serine, 2-[(2,3,4-trihydroxyphenyl)methyl]hydrazide, hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36318-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benserazide hydrochloride, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027172878 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-(2,3,4-Trihydroxybenzyl)-L-serinohydrazide hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036318704 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-(2,3,4-Trihydroxybenzyl)-L-serinohydrazide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90189853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-(2,3,4-trihydroxybenzyl)-L-serinohydrazide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.141 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENSERAZIDE HYDROCHLORIDE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZ3WU8J9MB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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